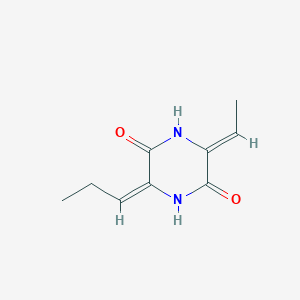
2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethylidene and propylidene groups with a piperazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the piperazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the piperazine ring.
Scientific Research Applications
2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) can be compared with other similar compounds, such as:
2,5-Piperazinedione,3-methylidene-6-propylidene: Similar structure but with a methylidene group instead of an ethylidene group.
2,5-Piperazinedione,3-ethylidene-6-butylidene: Similar structure but with a butylidene group instead of a propylidene group.
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of 2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) lies in its specific combination of ethylidene and propylidene groups, which may confer distinct reactivity and functionality.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(3Z,6E)-3-ethylidene-6-propylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C9H12N2O2/c1-3-5-7-9(13)10-6(4-2)8(12)11-7/h4-5H,3H2,1-2H3,(H,10,13)(H,11,12)/b6-4-,7-5+ |
InChI Key |
IDKCJUWXNUFKNA-XGXWUAJZSA-N |
Isomeric SMILES |
CC/C=C/1\C(=O)N/C(=C\C)/C(=O)N1 |
Canonical SMILES |
CCC=C1C(=O)NC(=CC)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


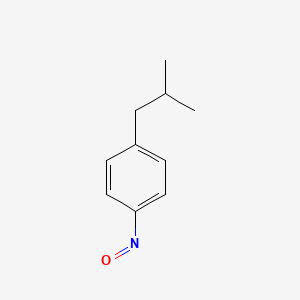
![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)
![2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid](/img/structure/B15166402.png)
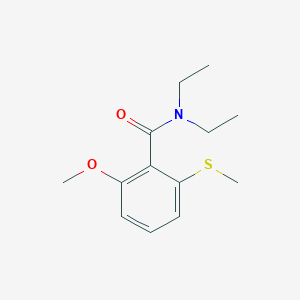
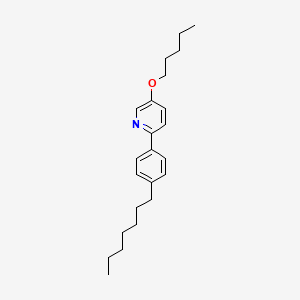
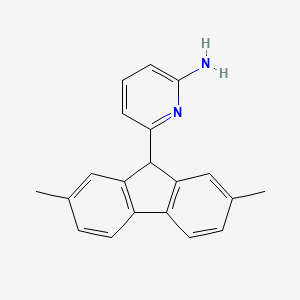
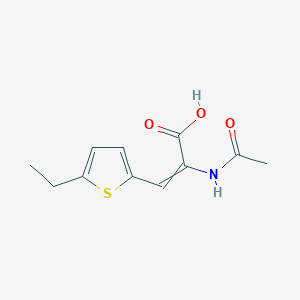
![2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15166430.png)
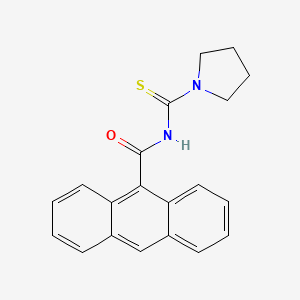
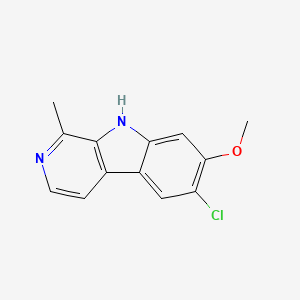
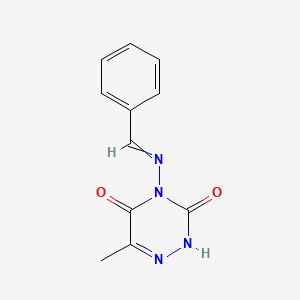
![6-{[tert-Butyl(diphenyl)silyl]oxy}-1-phenylhex-1-yn-3-ol](/img/structure/B15166483.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide](/img/structure/B15166493.png)

